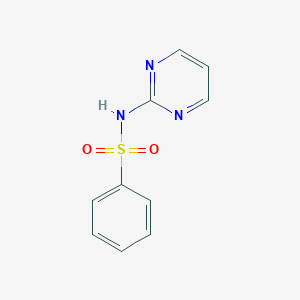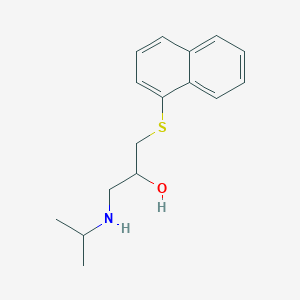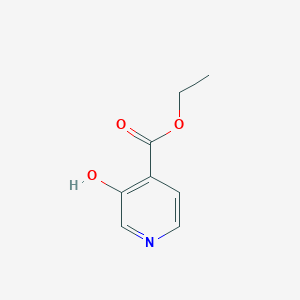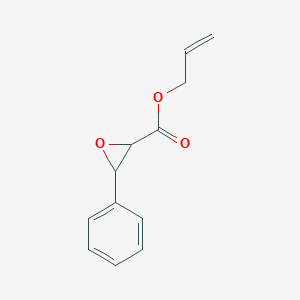
Allyl 3-phenyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 3-phenyloxirane-2-carboxylate, also known as APOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This molecule is a derivative of oxirane, which is a cyclic ether with a three-membered ring. APOC is a versatile molecule that has been used in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of Allyl 3-phenyloxirane-2-carboxylate involves its ability to act as a nucleophile in various chemical reactions. Allyl 3-phenyloxirane-2-carboxylate can undergo ring-opening reactions with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds. This property of Allyl 3-phenyloxirane-2-carboxylate makes it a valuable building block in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Allyl 3-phenyloxirane-2-carboxylate. However, some studies have shown that Allyl 3-phenyloxirane-2-carboxylate has potential anti-inflammatory and anti-cancer properties. Allyl 3-phenyloxirane-2-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro. Allyl 3-phenyloxirane-2-carboxylate has also been shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Allyl 3-phenyloxirane-2-carboxylate has several advantages for use in lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. Allyl 3-phenyloxirane-2-carboxylate is also a versatile molecule that can be used in various chemical reactions. However, one limitation of Allyl 3-phenyloxirane-2-carboxylate is its low solubility in water, which can make it challenging to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the research on Allyl 3-phenyloxirane-2-carboxylate. One potential area of research is the development of new synthetic methodologies using Allyl 3-phenyloxirane-2-carboxylate as a building block. Another area of research is the investigation of the anti-inflammatory and anti-cancer properties of Allyl 3-phenyloxirane-2-carboxylate in vivo. Additionally, the potential use of Allyl 3-phenyloxirane-2-carboxylate in drug delivery systems and as a catalyst in organic reactions is an area of interest for future research.
Conclusion:
In conclusion, Allyl 3-phenyloxirane-2-carboxylate is a versatile molecule with potential applications in various fields of scientific research. Its ability to act as a nucleophile in various chemical reactions makes it a valuable building block in organic synthesis. Allyl 3-phenyloxirane-2-carboxylate has potential anti-inflammatory and anti-cancer properties, indicating its potential as a therapeutic agent. Further research on Allyl 3-phenyloxirane-2-carboxylate is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of Allyl 3-phenyloxirane-2-carboxylate involves the reaction between allyl alcohol and 3-phenylglycidic acid. This reaction is catalyzed by a strong acid, such as sulfuric acid, and proceeds through an esterification reaction. The resulting product is Allyl 3-phenyloxirane-2-carboxylate, which is a clear liquid with a boiling point of 128-129°C.
Wissenschaftliche Forschungsanwendungen
Allyl 3-phenyloxirane-2-carboxylate has been widely used in various fields of scientific research. It has been used as a building block in the synthesis of various organic compounds, such as chiral epoxides and α,β-unsaturated ketones. Allyl 3-phenyloxirane-2-carboxylate has also been used as a reagent in the synthesis of natural products, such as terpenoids and alkaloids.
Eigenschaften
CAS-Nummer |
15817-15-9 |
|---|---|
Produktname |
Allyl 3-phenyloxirane-2-carboxylate |
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
prop-2-enyl 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-2-8-14-12(13)11-10(15-11)9-6-4-3-5-7-9/h2-7,10-11H,1,8H2 |
InChI-Schlüssel |
GOGSOMHYWHWPJL-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)C1C(O1)C2=CC=CC=C2 |
Kanonische SMILES |
C=CCOC(=O)C1C(O1)C2=CC=CC=C2 |
Andere CAS-Nummern |
15817-15-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



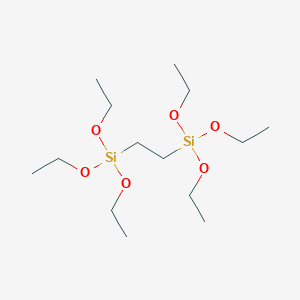
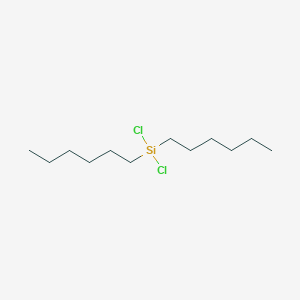
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
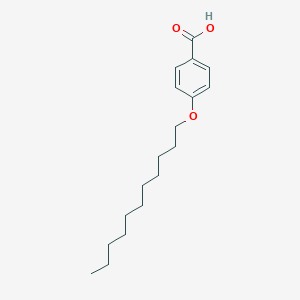
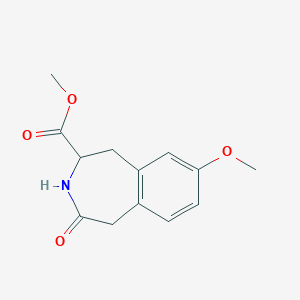
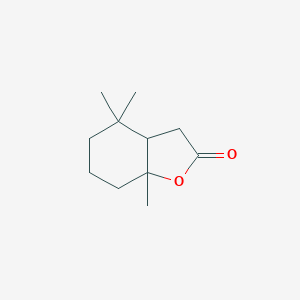
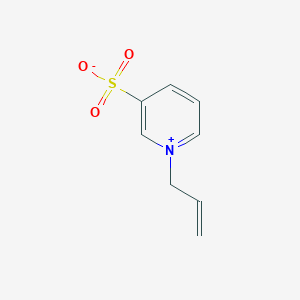
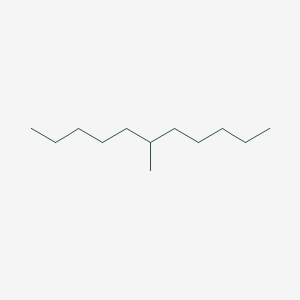
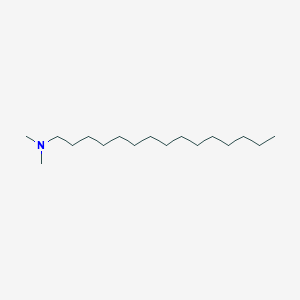
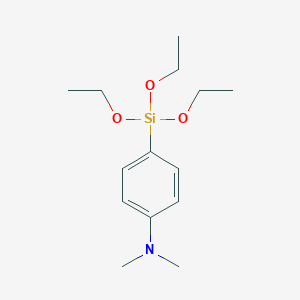
![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)
